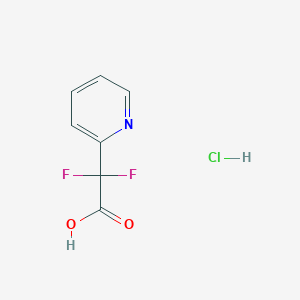

2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride

Overview

Description

“2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1421603-45-3 . It has a molecular weight of 209.58 . The IUPAC name for this compound is difluoro (2-pyridinyl)acetic acid hydrochloride . It is typically stored at 4°C or at ambient temperature . The physical form of this compound is a powder .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H5F2NO2.ClH/c8-7(9,6(11)12)5-3-1-2-4-10-5;/h1-4H,(H,11,12);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a solid-powder . It is stored at either 4°C or at ambient temperature .Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of various pharmacologically active molecules. Its difluoro and pyridinyl groups can act as bioisosteres, mimicking the properties of natural metabolites and potentially leading to the development of new therapeutic agents .

Agriculture

In the field of agriculture, derivatives of pyridinyl acetic acid, like 2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride , are investigated for their herbicidal properties. They may serve as precursors for compounds that can selectively inhibit the growth of weeds without affecting crops .

Material Science

This compound’s utility in material science stems from its potential role in the synthesis of novel polymers or coatings. The presence of fluorine atoms could impart unique properties to materials, such as increased resistance to solvents and chemicals .

Environmental Science

In environmental science, research may focus on the breakdown products of this compound and their environmental fate. Understanding its stability and degradation can inform its safe use and disposal, ensuring minimal environmental impact .

Biochemistry

This compound: is valuable in biochemistry for studying enzyme-catalyzed reactions where it could act as a substrate analog. Its structure allows it to fit into active sites of enzymes, helping to elucidate mechanisms of action or inhibition .

Pharmacology

In pharmacology, the compound’s role is significant in drug design and discovery. It could be used to modify the pharmacokinetic properties of drug candidates, potentially leading to better absorption, distribution, metabolism, and excretion profiles .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary targets of 2,2-Difluoro-2-(pyridin-2-yl)acetic acid hydrochloride are currently unknown. This compound is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff

Mode of Action

As an intermediate in organic synthesis, it likely interacts with other compounds to form new substances . The specifics of these interactions and the resulting changes at the molecular level are subjects of ongoing research.

Biochemical Pathways

Given its role as an intermediate in organic synthesis, it may be involved in various biochemical reactions . The downstream effects of these reactions would depend on the specific pathways and the other compounds involved.

Result of Action

As an intermediate in organic synthesis, its primary role is likely in the formation of other compounds . The effects of these compounds would depend on their specific properties and functions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity . .

properties

IUPAC Name |

2,2-difluoro-2-pyridin-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2.ClH/c8-7(9,6(11)12)5-3-1-2-4-10-5;/h1-4H,(H,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXWLIMIGIQDVLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C(=O)O)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N'-methylbenzohydrazide](/img/structure/B1404730.png)

![8-Bromo-5,5,7,7-tetramethyl-4-nitro-1,5,6,7-tetrahydrocyclopenta[f]indazole](/img/structure/B1404734.png)

![[1-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404736.png)

![Ethyl 4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B1404743.png)

![tert-Butyl 4-{2-[(2-chloropyridin-3-yl)oxy]ethyl}piperazine-1-carboxylate](/img/structure/B1404745.png)

![methyl 2-(hydroxymethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylate](/img/structure/B1404747.png)

![methyl (2Z)-3-[4-(dimethylamino)phenyl]-2-acetamidoprop-2-enoate](/img/structure/B1404752.png)

![Ethyl [(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1404753.png)